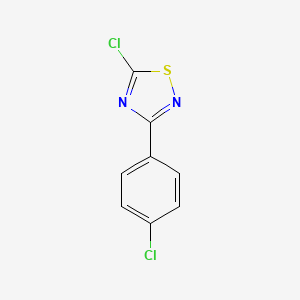

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical exploration of thiadiazole chemistry that began in the nineteenth century. The parent 1,2,4-thiadiazole ring system was first described in 1821, though its complete synthesis and characterization were not achieved until 1955. This foundational work established the framework for subsequent investigations into substituted derivatives, including the chlorinated variants that would prove particularly significant in medicinal and materials chemistry.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 887623-87-2, was first documented in chemical databases in 2010, representing a relatively recent addition to the thiadiazole family. The compound's molecular formula C8H4Cl2N2S reflects its composition, with a molecular weight of 231.10 grams per mole. The systematic development of this compound followed advances in synthetic methodology that enabled the precise placement of chlorine substituents at the 5-position of the thiadiazole ring and on the para-position of the attached phenyl group.

Historical investigations into thiadiazole derivatives revealed that the electronic properties imparted by heteroatoms within the five-membered ring structure created unique reactivity patterns. The incorporation of chlorine substituents represented a strategic modification that enhanced both the lipophilicity and biological activity potential of these heterocyclic systems. Research during the early twenty-first century demonstrated that such halogenated derivatives exhibited enhanced stability and improved pharmacological properties compared to their non-halogenated counterparts.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural characteristics and the versatile chemical behavior exhibited by this compound class. The 1,2,4-thiadiazole ring system functions as a privileged scaffold in medicinal chemistry, providing a framework for developing compounds with diverse biological activities. The heterocyclic core contains two nitrogen atoms and one sulfur atom within a five-membered aromatic ring, creating a system with distinctive electronic properties that influence molecular interactions and chemical reactivity.

The presence of chlorine substituents in this compound significantly enhances its chemical significance through multiple mechanisms. The electron-withdrawing nature of chlorine atoms affects the electronic distribution within the molecule, influencing both its stability and reactivity in various chemical reactions. These substituents contribute to increased lipophilicity, which can enhance membrane permeability and biological activity. Furthermore, the chlorine atoms serve as potential sites for further chemical modification through nucleophilic substitution reactions, enabling the synthesis of more complex derivatives.

Research has demonstrated that 1,2,4-thiadiazole derivatives, including chlorinated variants, exhibit remarkable versatility in their applications across pharmaceutical, agricultural, and materials chemistry domains. The heterocyclic system shows compatibility with various functional groups and demonstrates stability under diverse reaction conditions. This stability, combined with the reactive potential provided by strategic substitution patterns, positions these compounds as valuable building blocks for synthetic chemistry and drug development initiatives.

General Overview of 1,2,4-Thiadiazole Derivatives

The 1,2,4-thiadiazole derivative family represents one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research. These derivatives can exist in four different regioisomeric forms, specifically 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,2,3-thiadiazole, which collectively enrich their structural diversity and expand their potential applications. Among these isomers, the 1,2,4-thiadiazole and 1,3,4-thiadiazole variants have received the most comprehensive investigation due to their synthetic accessibility and biological relevance.

The structural characteristics of 1,2,4-thiadiazole derivatives arise from the aromatic nature of the five-membered heterocyclic ring, which confers stability and enables diverse chemical transformations. The ring system exhibits remarkable stability toward acids, alkalis, oxidizing agents, and reducing agents, making it suitable for various synthetic applications and biological environments. The 5-position in 1,2,4-thiadiazoles represents the most reactive site for nucleophilic substitution reactions, while electrophilic reactions of these systems typically show limited reactivity.

Contemporary research has revealed that 1,2,4-thiadiazole derivatives demonstrate extensive biological activities, encompassing anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. These applications have stimulated intensive investigation into structure-activity relationships, leading to the identification of key molecular features that influence bioactivity. The incorporation of various substituents at strategic positions within the thiadiazole framework has enabled the development of compounds with enhanced selectivity and potency for specific biological targets.

Novel series of 1,2,4-thiadiazole compounds have been discovered as selective agonists for specific receptor subtypes, demonstrating the potential for these derivatives in targeted therapeutic applications. Extensive structure-activity relationship studies have provided valuable insights into the molecular determinants of biological activity, guiding the rational design of improved derivatives. These investigations have revealed that modifications to the substituent pattern can significantly influence pharmacokinetic properties, including plasma protein binding, brain penetration, and metabolic stability.

| Biological Activity | Representative Applications | Research Focus |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | Structure-activity relationships |

| Antimicrobial | Broad-spectrum antibacterial activity | Mechanism of action studies |

| Anti-inflammatory | Modulation of inflammatory pathways | Selectivity optimization |

| Antioxidant | Free radical scavenging properties | Therapeutic potential assessment |

The synthetic accessibility of 1,2,4-thiadiazole derivatives has contributed significantly to their widespread investigation and application. Multiple synthetic pathways have been developed for constructing the thiadiazole ring system, including cyclization reactions, multicomponent reactions, and cycloaddition approaches. These methodologies enable the preparation of diverse substitution patterns and functional group combinations, facilitating the exploration of structure-property relationships and the optimization of biological activities.

Recent advances in green chemistry have led to the development of sustainable synthetic approaches for 1,2,4-thiadiazole derivatives, emphasizing environmental considerations alongside synthetic efficiency. These developments include the use of microwave-assisted synthesis, solvent-free reactions, and catalytic processes that minimize waste generation and energy consumption. Such methodological improvements have enhanced the practical utility of these compounds for large-scale applications while addressing contemporary sustainability concerns in chemical manufacturing.

Properties

IUPAC Name |

5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLWEBFWFODGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole

The synthesis of 5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Preparation of 3-trichloromethyl-5-chloro-1,2,4-thiadiazole

An improved process for producing 3-trichloromethyl-5-chloro-1,2,4-thiadiazole involves reacting a defined molar excess trichloroacetamidine with excess trichloromethanesulfenyl chloride in an organic solvent such as methylene chloride at a temperature of -5°C to 10°C, followed by the addition of caustic at 0°-20°C to effect ring closure. The solvent is then evaporated and the residue distilled to recover the desired product in yields of up to about 70%. The continuous process reaction may be conducted at a temperature in the range of -20°C up about 50°C, suitably 10°C to 50°C, and preferably about 20°C to about 50°C.

All ingredients are added simultaneously and continuously to maintain the pH of the reaction mixture in the range of 5-10, preferably 7-9.5, and product is continuously removed following a suitable reaction time which is determined by varying flow rate through the reactor.

Any known means may be employed to recover 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. It is preferred, however, to utilize substantially the same procedure used in the prior process. Assuming sufficient water is employed to avoid the necessity for a filtration step excess base is added to solubilize any remaining amidine in the aqueous layer. The methylene chloride layer is separated and washed preferably with an acid water wash (pH 3-5, HCl preferred) to remove any excess sodium salts or other impurities which may be present in the organic phase. The solvent is then evaporated and the product vacuum distilled if necessary to produce a product of the desired purity.

General Synthetic Procedures for 1,3,4-Thiadiazoles

(a) Formation of One Bond

The most common procedure for the synthesis of 5-substituted 2-amino-thiadiazole is the acylation of a thiosemicarbazide followed by dehydration. Sulphuric acid, polyphosphoric acid, and phosphorous halides are some of the reagents used. The most recent procedure utilizes 1.5 moles of methane sulphonic as a dehydrating agent and the thiadiazole is obtained in the high yield and good purity.

(b) Formation of Two Bonds

This is the most widely used procedure for the synthesis of thiadiazoles, thiazolidines, and mesoionic thiadiazoles.

(1) Cyclization The parent molecule 1,3,4-thiadiazole was synthesized in 1956 by a four-step reaction sequence starting utilizing hydrazine and from thiosemicarbazide. A second procedure utilizes hydrazine and potassium dithioformate.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can be involved in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted thiadiazole, while oxidation may produce a sulfoxide or sulfone derivative.

Scientific Research Applications

Anticancer Applications

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole derivatives have been extensively studied for their anticancer properties. The compound acts as a pharmacophore in the development of various anticancer agents due to its ability to interact with multiple biological targets.

In Vitro Studies

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines:

- Breast Cancer (MCF-7) : IC50 values as low as 0.28 µg/mL were reported for certain derivatives, indicating potent activity .

- Liver Cancer (HepG2) : Similar compounds exhibited effective growth inhibition .

Antiviral Properties

Research has also highlighted the potential antiviral applications of this compound. Some derivatives have shown activity against Tobacco Mosaic Virus (TMV), suggesting their utility in agricultural settings.

Mechanism and Efficacy

The antiviral action is believed to stem from the compound's ability to inhibit viral replication processes. In studies, certain derivatives demonstrated approximately 50% inhibition of TMV, comparable to established antifungal agents .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties against a variety of pathogens.

Broad Spectrum Activity

The compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum efficacy makes it a candidate for developing new antimicrobial agents .

Summary of Case Studies

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Data Tables

Biological Activity

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole is a compound that belongs to the class of 1,2,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring structure that contributes to its pharmacological activities. The presence of chlorine atoms enhances its lipophilicity and biological interaction potential.

1. Antimicrobial Activity

Research has shown that derivatives of 1,2,4-thiadiazoles exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Several studies have reported that compounds containing the thiadiazole moiety demonstrate effectiveness against various bacterial strains. For instance, a study indicated that derivatives with para-substituted phenyl groups showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Activity : Thiadiazole derivatives have also been investigated for their antifungal properties. Compounds with specific substitutions have shown activity against fungi like Candida albicans .

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 0.28 µg/mL to 10 µg/mL depending on the specific derivative and conditions .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, Western blot analysis has shown that certain derivatives activate caspases involved in apoptotic pathways .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Apoptosis induction |

| This compound | A549 | 0.52 | Cell cycle arrest |

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented:

- Inhibition of Inflammatory Markers : Compounds have shown the ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study by Ahmed et al. (2018) highlighted the broad spectrum of biological activities associated with thiadiazole derivatives including their potential as antimicrobial agents .

- Another research article focused on the synthesis and evaluation of novel thiadiazole derivatives, reporting significant antiproliferative effects against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole, and how do reaction conditions influence product formation?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, treatment of phenylhydrazine derivatives with thiadiazole precursors can yield structurally diverse products. In one protocol, substituting phenylhydrazine hydrochloride with 4-methyl or 4-methoxyphenylhydrazine hydrochloride leads to indole-fused thiadiazoles, whereas unsubstituted phenylhydrazine produces unexpected pyrazole-thiadiazole hybrids . Reaction temperature, solvent polarity, and substituent electronic effects critically influence regioselectivity and byproduct formation. Optimization requires systematic variation of these parameters and monitoring via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming substituent positions. For example, aromatic protons in the 4-chlorophenyl group show distinct splitting patterns in H NMR (δ 7.3–7.5 ppm), while thiadiazole carbons appear at ~160–170 ppm in C NMR .

- X-ray crystallography : Programs like SHELX are widely used for structure refinement. Crystallographic data (e.g., bond angles, torsion angles) resolve ambiguities in stereochemistry and confirm the thiadiazole core .

- Elemental analysis : Matches experimental and calculated C, H, N, S, and Cl percentages to validate purity .

Q. What are the typical derivatization strategies for this compound?

- Methodological Answer : Common derivatization includes:

- Thiolation : Reaction with mercaptoacetic acid or thiourea derivatives introduces -SH groups at the 3-position, enabling further functionalization (e.g., disulfide bridges) .

- Halogen exchange : Chlorine substituents can be replaced with fluorine or bromine using halogen-exchange catalysts (e.g., KF/AlO) to modulate electronic properties .

- Cross-coupling : Suzuki or Ullmann reactions with aryl boronic acids or iodides extend the aromatic system, enhancing π-stacking interactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To resolve these:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use DFT calculations to compare theoretical and experimental bond lengths/angles.

- Apply Hirshfeld surface analysis to assess intermolecular interactions influencing crystallographic data .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% compared to classical heating .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve recrystallization efficiency .

- Catalyst screening : Lewis acids like ZnCl or Bi(OTf) accelerate cyclization steps, minimizing side reactions .

Q. How do halogen substituents and heterocyclic fusion impact biological activity?

- Methodological Answer :

- Halogen effects : Chlorine at the 4-position enhances lipophilicity and membrane permeability, while fluorine improves metabolic stability. Comparative studies of 3,5-bis(chlorophenyl) derivatives show >50% increased antimicrobial activity compared to non-halogenated analogs .

- Heterocyclic fusion : Fusion with triazolo or pyrimidine rings (e.g., thieno[2,3-d]pyrimidine) amplifies π-π interactions with enzyme active sites, as evidenced by IC values <10 μM in kinase inhibition assays .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions?

- Methodological Answer : Cyclization regioselectivity is governed by:

- Nucleophilic attack patterns : Thiadiazole nitrogen preferentially attacks electrophilic carbons adjacent to electron-withdrawing groups (e.g., -Cl).

- Steric effects : Bulky substituents on phenylhydrazine precursors direct cyclization to less hindered positions, as shown in DFT transition-state models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.